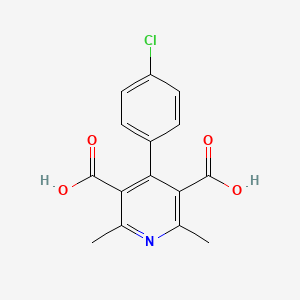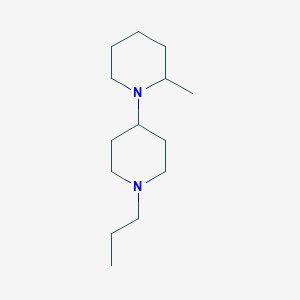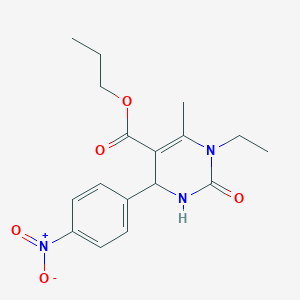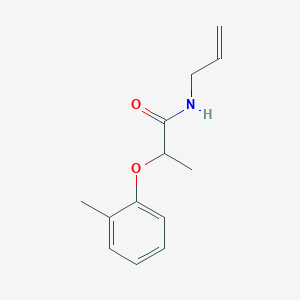
4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
説明
4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid (CPDC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPDC is a pyridine-based compound that has been synthesized through various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid is not fully understood, but it is believed to work through multiple pathways. 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has been shown to inhibit the activation of inflammatory cells and reduce the production of inflammatory mediators. It also has antioxidant properties that help protect cells from oxidative stress. 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has been shown to modulate various signaling pathways in cells, including the MAPK/ERK pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid is also soluble in various solvents, making it easy to work with in the lab. However, one limitation of 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid is its low bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.
将来の方向性
There are several future directions for research on 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid. Another area of research is the investigation of 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid's potential in treating other diseases such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid derivatives with improved bioavailability and efficacy is an area of interest for future research.
合成法
There are various methods for synthesizing 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid, but the most commonly used method is the Friedel-Crafts acylation reaction. In this method, 4-chlorobenzoyl chloride is reacted with 2,6-dimethylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then hydrolyzed to obtain 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid.
科学的研究の応用
4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-(4-chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid has been shown to have anti-cancer properties and has been studied for its potential in treating various types of cancer.
特性
IUPAC Name |
4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-7-11(14(18)19)13(9-3-5-10(16)6-4-9)12(15(20)21)8(2)17-7/h3-6H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVXODLRINFYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180392 | |
| Record name | 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4350-52-1 | |
| Record name | 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5193371.png)
![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5193376.png)
![methyl 5-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5193388.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B5193396.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B5193400.png)

![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B5193411.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)

![3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B5193423.png)
![1-(4-fluorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5193435.png)

![2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5193446.png)
![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)